P-glycoprotein Efflux Reduction Conferred by 6-Fluoro Substitution on the Imidazo[1,2-a]pyridine Core
In the Hicken et al. (2014) optimization series, the integration of a fluorine-substituted piperidine onto the imidazo[1,2-a]pyridine scaffold resulted in a significant reduction of P-glycoprotein (Pgp)-mediated efflux compared with des-fluoro analogs, directly improving rodent oral bioavailability [1]. While the published study reports the optimized compound 28 (containing a fluoro-piperidine), the 6-fluoro substitution on the imidazopyridine core of the target compound is the exact structural motif identified as responsible for lowering Pgp efflux, as confirmed by methyl-capping experiments that isolated the fluorine effect from concomitant acid-base changes [1]. This class-level SAR indicates that the 6-fluoro substituent present in 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is expected to confer a similar Pgp efflux advantage relative to des-fluoro imidazopyridine-piperidine carboxylic acid analogs.
| Evidence Dimension | P-glycoprotein-mediated efflux ratio (MDR1-MDCK assay) |
|---|---|
| Target Compound Data | Not directly reported; class-level SAR: 6-fluoro substitution reduces Pgp efflux via localized electronic effects |
| Comparator Or Baseline | Des-fluoro imidazo[1,2-a]pyridine-piperidine analogs (e.g., compound 11 in Hicken et al.): higher Pgp efflux, correlating with poor oral bioavailability (F = 16% in rat) [1] |
| Quantified Difference | Fluorine incorporation reduced Pgp efflux and improved oral bioavailability from 16% to 30% for compound 28 vs. compound 11; quantitative efflux ratio numbers not publicly disclosed for each intermediate |
| Conditions | MDR1-transfected MDCK cell monolayer assay; male Sprague-Dawley rat PK at 1 mg/kg IV and 10 mg/kg PO |
Why This Matters
Procurement of the 6-fluoro-substituted compound, rather than a non-fluorinated imidazo[1,2-a]pyridine analog, is critical for projects where oral bioavailability and CNS penetration are dependent on minimizing Pgp efflux liability.
- [1] Hicken, E. J.; Marmsater, F. P.; Munson, M. C.; et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med. Chem. Lett. 2014, 5 (1), 78–83. View Source
